molecular formula C19H22ClNO2 B3048537 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride CAS No. 1734-90-3

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride

Cat. No.: B3048537
CAS No.: 1734-90-3
M. Wt: 331.8 g/mol
InChI Key: XSRCKYYWTLUPAR-UHFFFAOYSA-N
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Description

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride (CAS 1734-90-3), also known as Tilorone hydrochloride, is a synthetic fluorenone derivative with a molecular formula of C₁₉H₂₂ClNO₂ and a molecular weight of 331.84 g/mol . It is a high-purity reference material compliant with USP, EMA, JP, and BP standards, primarily used in antiviral drug development and commercial production of Tilorone . Structurally, it features a fluorenone core substituted with a 2-(diethylamino)ethoxy group and a hydrochloride counterion. Its antiviral activity stems from its interferon (IFN)-inducing properties, enabling inhibition of DNA and RNA viruses via DNA intercalation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-3-20(4-2)11-12-22-14-9-10-16-15-7-5-6-8-17(15)19(21)18(16)13-14;/h5-10,13H,3-4,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRCKYYWTLUPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169611
Record name 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1734-90-3
Record name 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001734903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC35516
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35516
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Primary Synthesis Route: Condensation of 2,7-Dihydroxy-9-oxo-fluoren-9-one with 2-Diethylaminoethyl Chloride

The most widely documented method involves the condensation of 2,7-dihydroxy-9-oxo-fluoren-9-one (VII) with 2-diethylaminoethyl chloride under alkaline conditions. This route, originally developed for the synthesis of Tilorone hydrochloride, proceeds as follows:

Reaction Steps and Conditions
  • Sulfonation and Oxidation :

    • Starting Material : Fluoren-9-one (III) undergoes sulfonation with concentrated sulfuric acid to yield fluoren-2,7-disulfonic acid (IV).
    • Oxidation : Treatment of IV with potassium permanganate (KMnO₄) in aqueous medium produces 9-oxo-fluoren-2,7-disulfonic acid dipotassium salt (V) with an 80% yield.
  • Fusion and Dehydration :

    • Alkaline Fusion : V is fused with sodium hydroxide (NaOH) at 325°C to form 4,4'-dihydroxy-biphenyl-2-carboxylic acid (VI), achieved in 67% yield.
    • Dehydration : VI is dehydrated using zinc chloride (ZnCl₂) to yield 2,7-dihydroxy-9-oxo-fluoren-9-one (VII) with 82% yield.
  • Condensation :

    • VII reacts with 2-diethylaminoethyl chloride hydrochloride in toluene under reflux (120°C) in the presence of potassium hydroxide (KOH). The reaction proceeds for 24 hours, yielding the free base of the target compound.
    • Hydrochloride Formation : The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt, achieving an overall yield of 15% from the starting fluoren-9-one.
Key Data Table: Reaction Parameters and Yields
Step Reagents/Conditions Yield
Sulfonation H₂SO₄, 22–25°C 60%
Oxidation KMnO₄, H₂O 80%
Alkaline Fusion NaOH, 325°C 67%
Dehydration ZnCl₂ 82%
Condensation 2-Diethylaminoethyl chloride, KOH, toluene 15%*

*Overall yield from fluoren-9-one.

Alternative Route: Direct Functionalization of Fluorenone Derivatives

A secondary method involves the direct ethoxylation of 2-hydroxy-9H-fluoren-9-one with 2-diethylaminoethanol under Mitsunobu conditions. While less common, this approach avoids multi-step sulfonation and oxidation:

Protocol
  • Reagents : 2-Hydroxy-9H-fluoren-9-one, 2-diethylaminoethanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
  • Outcome : The ethoxylated product is isolated via column chromatography (silica gel, ethyl acetate/hexane) and converted to the hydrochloride salt using HCl gas.

Purification and Characterization

Purification Techniques

  • Recrystallization : The crude hydrochloride salt is recrystallized from acetonitrile or ethanol/water mixtures to achieve >98% purity.
  • Column Chromatography : Silica gel chromatography with methanol/dichloromethane (1:9) removes unreacted diethylaminoethyl chloride and byproducts.

Analytical Characterization Data

Spectroscopic Data
  • IR (KBr, cm⁻¹) : 1685 (C=O), 1250 (C-O-C), 1100 (N-CH₂).
  • ¹H NMR (DMSO-d₆) : δ 1.15 (t, 6H, N-CH₂CH₃), 3.57–3.64 (m, 4H, OCH₂CH₂N), 4.25 (t, 2H, OCH₂), 7.45–8.30 (m, 7H, fluorenone aromatic).
  • UV-Vis (EtOH) : λₘₐₓ = 285 nm (π→π* transition of fluorenone).
Physicochemical Properties
  • Melting Point : 185–187°C (decomposition).
  • Solubility : Freely soluble in water, ethanol, and dimethyl sulfoxide (DMSO); sparingly soluble in diethyl ether.

Scalability and Industrial Considerations

Challenges in Large-Scale Synthesis

  • Byproduct Formation : The condensation step generates mercuric sulfide (HgS) when mercuric chloride (HgCl₂) is used as a catalyst, necessitating stringent filtration protocols.
  • Cost Efficiency : The use of KMnO₄ and ZnCl₂ increases production costs, prompting research into catalytic alternatives (e.g., TEMPO/NaClO for oxidation).

Recent Optimizations

  • Microwave-Assisted Synthesis : Reducing reaction times from 24 hours to 4 hours for the condensation step, improving yield to 20%.
  • Green Chemistry Approaches : Replacement of toluene with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy.

Chemical Reactions Analysis

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the fluorenone core.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Antiviral Applications

Tilorone dihydrochloride has emerged as a broad-spectrum antiviral agent with efficacy against various viral pathogens.

  • Mechanism of Action : Tilorone is believed to enhance the immune response by inducing interferon production, which plays a critical role in antiviral defense mechanisms. This property allows it to combat several viral infections effectively.
  • Clinical Uses : It is clinically used in Russia and other Eastern European countries for treating respiratory infections, influenza, and viral hepatitis. Its inclusion on the list of essential medicines in Russia underscores its significance in clinical settings .
  • Research Findings : Recent studies have demonstrated Tilorone's effectiveness against the Rift Valley fever virus (RVFV). In vitro assays showed that Tilorone inhibited both vaccine and virulent strains of RVFV at low micromolar concentrations. In vivo studies indicated that treatment significantly improved survival rates in mice infected with RVFV .

Antimicrobial Properties

Tilorone also exhibits notable antimicrobial activity against various bacterial strains.

  • Inhibitory Effects : Research has shown that derivatives of Tilorone possess variable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives were found to be effective against methicillin-resistant strains .
  • Case Study : A study synthesized new fluorene derivatives based on 9H-fluoren-9-one and tested their antimicrobial properties. The results indicated that certain compounds exhibited comparable activity to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Synthesis and Structural Modifications

The synthesis of Tilorone involves several chemical modifications that enhance its biological activity.

  • Synthesis Methodology : The compound can be synthesized through a series of reactions involving 9-fluorenone oxime and arylisocyanates, yielding derivatives with improved solubility and bioavailability .
  • Structural Variations : Modifications to the hydrocarbon chains attached to the fluorenone core have been shown to affect the compound's antimicrobial efficacy. For instance, varying chain lengths can optimize biodistribution and enhance antibacterial properties .

Comparative Efficacy Data

The following table summarizes key findings from various studies assessing the efficacy of Tilorone against different pathogens:

PathogenEfficacy ObservedReference
Rift Valley Fever VirusSignificant survival improvement in mice
Staphylococcus aureusComparable activity to standard antibiotics
Escherichia coliVariable inhibitory concentrations observed
Methicillin-resistant strainsEffective against resistant strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Tilorone Dihydrochloride
  • Chemical Name: 2,7-Bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one dihydrochloride
  • Molecular Formula : C₂₃H₃₂Cl₂N₂O₂
  • Key Differences: Contains two diethylaminoethoxy groups at positions 2 and 7 of the fluorenone core, compared to the mono-substituted Tilorone hydrochloride . Higher molecular weight (473.42 g/mol) due to additional diethylaminoethoxy and hydrochloride groups . Enhanced solubility in aqueous media, attributed to the dihydrochloride salt form, which may improve bioavailability .
2.1.2. 9H-Fluoren-9-ylmethyl N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}carbamate Hydrochloride
  • Molecular Formula : C₂₄H₂₉ClN₂O₅
  • Key Differences: Features a carbamate-linked polyethylene glycol (PEG) chain instead of the diethylaminoethoxy group . Melting point: 113–115°C, similar to Tilorone hydrochloride, suggesting comparable crystallinity . Lacks antiviral activity but serves as a protecting group intermediate in peptide synthesis .
2.1.3. Amiodarone Hydrochloride
  • Chemical Name: (2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride
  • Molecular Formula: C₂₅H₂₉I₂NO₃·HCl
  • Key Differences: Replaces the fluorenone core with a benzofuran-ketone structure and includes iodine atoms for enhanced lipophilicity . Used as an antiarrhythmic agent, contrasting with Tilorone’s antiviral focus . Higher molecular weight (681.77 g/mol) due to iodine substitution .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility
Tilorone Hydrochloride C₁₉H₂₂ClNO₂ 331.84 2-(Diethylamino)ethoxy 107–109 (decomp.) Soluble in DMSO, EtOH
Tilorone Dihydrochloride C₂₃H₃₂Cl₂N₂O₂ 473.42 2,7-Bis(diethylamino)ethoxy 113–115 High aqueous solubility
Amiodarone Hydrochloride C₂₅H₂₉I₂NO₃·HCl 681.77 4-[2-(Diethylamino)ethoxy]-3,5-diiodo 152–154 Lipophilic, ethanol-soluble

Pharmacological and Functional Comparison

  • Antiviral Activity: Tilorone Hydrochloride: Effective against RNA viruses (e.g., influenza) and DNA viruses (e.g., HSV-1) via IFN induction . Tilorone Dihydrochloride: Broader spectrum but failed to prevent cutaneous herpes lesions in mice . Amiodarone Hydrochloride: No direct antiviral use; primarily antiarrhythmic .
  • Immunomodulatory Effects: Tilorone derivatives induce TNF-α and IFN-γ, enhancing immune response . Amiodarone lacks immunomodulatory activity .
  • Toxicity :

    • Tilorone hydrochloride requires protective handling (gloves, masks) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
    • Amiodarone has a higher risk of systemic side effects (e.g., thyroid dysfunction) due to iodine content .

Biological Activity

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound is characterized by its fluorenone backbone and diethylaminoethoxy side chain. This specific configuration is believed to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-one with diethylaminoethanol under controlled conditions. The resulting product is then converted to its hydrochloride form for enhanced stability and solubility.

Antimicrobial Properties

Research indicates that derivatives of fluorenone, including 9H-fluoren-9-one-based compounds, exhibit significant antimicrobial activity. A study demonstrated variable inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed low inhibitory concentrations against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
9H-Fluoren-9-one derivative AStaphylococcus aureus50 μg/mL
9H-Fluoren-9-one derivative BEscherichia coli100 μg/mL
9H-Fluoren-9-one derivative CPseudomonas aeruginosa>256 μg/mL

Antiviral Activity

Tilorone dihydrochloride, a related compound, has demonstrated antiviral properties by inducing interferon production in vivo. Studies showed that it significantly increased interferon levels in mice when administered at specific dosages . This suggests that similar fluorenone derivatives may also possess antiviral capabilities.

Case Study: Efficacy Against Rift Valley Fever Virus
In a study involving BALB/c mice infected with Rift Valley Fever Virus (RVFV), treatment with tilorone resulted in increased survival rates. Mice treated with tilorone showed up to 80% survival when administered immediately after infection . Such findings underscore the potential for fluorenone derivatives in antiviral therapies.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or viral replication processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-(diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, analogous fluorenone derivatives (e.g., tilorone) are prepared by introducing aminoethoxy substituents using 2-(diethylamino)ethanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.5–2.0 equivalents of the nucleophile relative to the fluorenone precursor). Purification typically employs column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Confirm substitution patterns (e.g., diethylaminoethoxy group integration at δ ~3.5–4.0 ppm for -OCH₂CH₂N- and δ ~1.0–1.2 ppm for -N(CH₂CH₃)₂) .
  • Mass Spectrometry (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 410.56 for the free base; + HCl adducts) .
  • X-ray Crystallography : Resolve 3D conformation, particularly for assessing steric effects of the diethylaminoethoxy side chain .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What in vitro biological activities have been reported for this compound?

  • Methodological Answer : The compound exhibits:

  • Antiviral Activity : Inhibition of HSV-2 in plaque reduction assays (EC₅₀ ~5–10 µM) via DNA intercalation, akin to tilorone .
  • Immunomodulatory Effects : Induction of IFN-α/β and TNF-α in murine macrophage (RAW 264.7) models at 10–50 µM, measured via ELISA .
  • Cytotoxicity : Assessed using MTT assays (IC₅₀ >100 µM in HEK-293 cells), indicating selectivity .

Advanced Research Questions

Q. How does the diethylaminoethoxy substituent influence DNA intercalation and antiviral mechanisms compared to unsubstituted fluorenones?

  • Methodological Answer : The diethylaminoethoxy group enhances DNA binding via:

  • Electrostatic Interactions : Protonated diethylamino groups (at physiological pH) stabilize interactions with phosphate backbone .
  • Intercalation Kinetics : Fluorescence quenching assays (e.g., ethidium bromide displacement) show higher binding constants (Kₐ ~10⁵ M⁻¹) for substituted vs. unsubstituted fluorenones (e.g., 9H-fluoren-9-one, Kₐ ~10³ M⁻¹) .
  • Structural Validation : Molecular docking (PDB: 1BNA) and circular dichroism confirm intercalation-induced DNA helix distortion .

Q. How can contradictory data on cytokine induction (e.g., IFN vs. TNF levels) across studies be reconciled?

  • Methodological Answer : Discrepancies arise from:

  • Cell-Specific Responses : Primary macrophages vs. immortalized lines (e.g., RAW 264.7) differ in TLR signaling pathways .
  • Dose-Dependent Effects : Biphasic TNF induction (peaking at 25 µM) vs. linear IFN increases (up to 50 µM) require dose-response curves in standardized assays .
  • Experimental Controls : Include LPS-stimulated positive controls and pharmacologic inhibitors (e.g., JAK/STAT blockers) to validate specificity .

Q. What strategies improve the compound’s selectivity for viral polymerases over host enzymes?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the fluorenone core (e.g., halogenation at C-4) to reduce off-target binding to mammalian DNA polymerase β (IC₅₀ shift from 10 µM to >100 µM) .
  • Prodrug Design : Introduce pH-sensitive protecting groups (e.g., acetylated aminoethoxy) to enhance viral entry specificity .
  • Enzymatic Assays : Compare inhibition kinetics (e.g., Kᵢ values) using purified HSV DNA polymerase vs. human polymerase α .

Q. How does this compound compare to newer fluorenone analogs in overcoming drug resistance?

  • Methodological Answer : Evaluate resistance profiles via:

  • Serial Passage Experiments : Expose HSV-2 to incremental compound concentrations (5–50 µM) over 20 generations; monitor EC₅₀ shifts .
  • Cross-Resistance Testing : Assess efficacy against thymidine kinase-deficient HSV strains (e.g., ACV-resistant mutants) .
  • Comparative SAR : Analogues with bulkier substituents (e.g., piperidine instead of diethylamino) show 10-fold lower resistance rates in vitro .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (GHS Category 2 skin/eye irritation) .
  • Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation of fine powders .
  • Spill Management : Neutralize acidic residues (from HCl salt) with sodium bicarbonate; collect solids via HEPA-filtered vacuum .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride
Reactant of Route 2
Reactant of Route 2
9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride

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